Product packaging for 2-(2,2-Dibromoethenyl)naphthalen-1-amine(Cat. No.:)

2-(2,2-Dibromoethenyl)naphthalen-1-amine

Cat. No.: B14136483
M. Wt: 327.01 g/mol
InChI Key: DKODADFTIQRSDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2,2-Dibromoethenyl)naphthalen-1-amine is a specialized naphthalene-derived organobromine compound offered as a high-purity building block for advanced organic synthesis. Its structure, featuring a 1-amino-naphthalene core linked to a 2,2-dibromoethenyl group, makes it a valuable precursor for researchers, particularly in the synthesis of complex nitrogen-containing heterocycles. The geminal dibromovinyl moiety is a key functional handle, known to participate in transition-metal-catalyzed coupling and cyclization reactions . For instance, such dibromovinyl substituents on (hetero)aromatic systems have been demonstrated as key intermediates in domino palladium-catalyzed coupling-cyclization reactions to access functionalized indoles and other N-heterocycles, which are privileged structures in medicinal chemistry and materials science . This reactivity aligns with the established utility of trihaloethenes as versatile C2-building blocks in constructing complex molecular architectures, including natural products . As a multifunctional reagent, it enables exploration in various research fields, such as the development of novel pharmaceuticals, agrochemicals, and organic materials. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9Br2N B14136483 2-(2,2-Dibromoethenyl)naphthalen-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9Br2N

Molecular Weight

327.01 g/mol

IUPAC Name

2-(2,2-dibromoethenyl)naphthalen-1-amine

InChI

InChI=1S/C12H9Br2N/c13-11(14)7-9-6-5-8-3-1-2-4-10(8)12(9)15/h1-7H,15H2

InChI Key

DKODADFTIQRSDT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N)C=C(Br)Br

Origin of Product

United States

Reactivity and Chemical Transformations of 2 2,2 Dibromoethenyl Naphthalen 1 Amine

Reactivity of the Naphthylamine Moiety

The naphthylamine moiety is a versatile functional group that engages in a variety of chemical transformations. Its reactivity is centered around two main areas: electrophilic substitution on the aromatic naphthalene (B1677914) rings and reactions involving the amine functional group itself.

Naphthalene is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution (EAS). wikipedia.org The introduction of an amino group, a potent activating group, further enhances this reactivity.

The amino group in naphthalen-1-amine is a strong activating group and directs incoming electrophiles primarily to the ortho (C2 and C8) and para (C4) positions. youtube.com This is due to the resonance stabilization of the intermediate arenium ion, where the lone pair of electrons on the nitrogen atom can delocalize into the aromatic system. libretexts.org

In the case of naphthalen-1-amine, electrophilic attack is strongly favored at the C4 (para) position. chemicalbook.com Attack at the C2 (ortho) position can also occur, but often to a lesser extent. chemicalbook.com The C4 position is electronically activated and generally less sterically hindered than the C2 position, which is adjacent to the amino group, and the C8 (peri) position, which experiences significant steric strain. For 2-(2,2-dibromoethenyl)naphthalen-1-amine, the bulky 2-(2,2-dibromoethenyl) group would be expected to further disfavor substitution at the C2 position due to steric hindrance, thus enhancing the selectivity for the C4 position.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Naphthalen-1-amine
Position of SubstitutionRelative ReactivityGoverning Factors
C4 (para)Most FavoredStrong electronic activation from -NH₂, less steric hindrance.
C2 (ortho)FavoredElectronic activation from -NH₂, but can be sterically hindered.
C5, C7 (meta)DisfavoredLess electronic activation compared to ortho/para positions.
C8 (peri)DisfavoredSignificant steric hindrance (peri-interaction).

The high reactivity of the amino group can lead to side reactions, such as oxidation or multiple substitutions. noaa.gov To control this reactivity and improve selectivity, the amino group is often protected. Acetylation, the conversion of the amine to an acetamide, is a common strategy. nih.gov

The resulting N-acetyl group is still an ortho, para-director but is less activating than the free amino group. This moderation of reactivity prevents unwanted side reactions and allows for more controlled electrophilic substitution. The protecting group can be readily removed by hydrolysis under acidic or basic conditions to regenerate the amine. nih.govresearchgate.net For instance, the 5-chloro-8-nitro-1-naphthoyl (NNap) group has been developed as a protective group for amines that can be introduced as an acid chloride and later removed under mild reductive conditions. nih.govacs.org

The lone pair of electrons on the nitrogen atom of the naphthylamine moiety makes it nucleophilic, allowing it to undergo a range of functionalization reactions.

Acylation: Naphthalen-1-amines readily react with acylating agents like acyl chlorides or anhydrides to form stable amides. youtube.com This reaction is fundamental for the introduction of protecting groups as discussed previously.

Alkylation: Direct alkylation of naphthalen-1-amines with alkyl halides can be challenging as it often leads to a mixture of mono- and di-alkylated products, as well as quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination, are often employed.

Arylation: The formation of C-N bonds through arylation is a key transformation. Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide efficient methods for the arylation of naphthylamines with aryl halides, using palladium or copper catalysts. organic-chemistry.org

Recent advances in C-H functionalization have enabled the direct and selective modification of specific positions on the naphthalene ring, often using a directing group strategy. mdpi.comdntb.gov.ua For naphthalen-1-amine derivatives, the C4 position is a common target for such transformations.

By employing a removable directing group, such as a picolinamide (B142947) attached to the amine nitrogen, it is possible to direct transition metal catalysts to selectively functionalize the C-H bond at the C4 position. mdpi.com This strategy has been successfully applied to a variety of transformations. mdpi.com

Sulfonylation: The direct C4-sulfonylation of 1-naphthylamine (B1663977) derivatives has been achieved using sodium sulfinates. nih.govacs.org These reactions can proceed at room temperature under either Ru/Cu photoredox catalysis or Cu/Ag co-catalysis, demonstrating high functional group tolerance. nih.gov

Amination: Silver(I)-catalyzed C4-H amination of 1-naphthylamine derivatives using azodicarboxylates has been reported. mdpi.comdntb.gov.ua This method, utilizing a picolinamide directing group, proceeds efficiently at room temperature without the need for an external base or oxidant. mdpi.comresearchgate.net

Esterification and Etherification: While less common, directing group strategies have also been developed for the C4-esterification and etherification of naphthylamine derivatives, expanding the toolkit for creating diverse structures. mdpi.com

Table 2: Examples of Directed C4-H Functionalization of N-(naphthalen-1-yl)picolinamide
Reaction TypeReagents/CatalystKey FeaturesReference
AminationAzodicarboxylates / Ag₂ORoom temperature, base/oxidant-free. mdpi.com
SulfonylationSodium Sulfinates / Ru/Cu or Cu/AgRoom temperature, proceeds via single-electron-transfer. nih.govacs.org
AlkoxylationAlcohols / CoF₂, Ag₂CO₃Cobalt-catalyzed peri-selective (C8) reaction, but C4 methods exist. beilstein-journals.org

Site-Specific Functionalization of Naphthylamine Derivatives

C8-H Amination

The direct functionalization of C-H bonds represents a powerful and atom-economical strategy in organic synthesis. For naphthalen-1-amine derivatives, the C8 position, also known as the peri-position, is a sterically hindered but synthetically valuable site for substitution. Achieving regioselective amination at this position requires overcoming the inherent preference for reaction at other sites, such as C2, C4, or C5. This challenge is typically addressed by employing a directing group strategy, where the C1-amino group is first acylated with a chelating moiety.

Research has demonstrated that a picolinamide group, installed on the C1-nitrogen, is an effective bidentate directing group for achieving C8-amination. acs.orgnih.gov In a representative transformation, the N-(naphthalen-1-yl)picolinamide substrate undergoes palladium-catalyzed amination with various secondary amines. nih.gov The picolinamide moiety coordinates to the palladium catalyst, positioning it in close proximity to the C8-H bond and facilitating its activation and subsequent C-N bond formation.

A typical reaction involves a palladium source, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), an oxidant, and a base. A simple and effective protocol utilizes copper(II) catalysis with di-tert-butyl peroxide (DTBP) as the oxidant, proceeding smoothly under solvent-free conditions to afford the C8-aminated products with excellent regioselectivity. nih.gov This method provides a direct route to 1,8-diaminonaphthalene (B57835) derivatives, which are important precursors for "proton sponge" bases and other functional materials.

Catalyst / ReagentDirecting GroupAmine SourceOxidantKey Features
Palladium(II)PicolinamideSecondary Aliphatic AminesVariousHigh C8-regioselectivity
Copper(II)PicolinamideCyclic/Acyclic AminesDTBPSolvent-free, good yields

This interactive table summarizes conditions for C8-H amination of 1-naphthylamine derivatives.

C-H Phosphonation

Similar to amination, the direct C-H phosphonation of the naphthalene ring in this compound offers a route to organophosphorus compounds, which have applications in materials science and as ligands in catalysis. The regiocontrol of this transformation also relies heavily on the use of directing groups.

While direct C8-phosphonation of 1-naphthylamines is less commonly reported, protocols for C4-H phosphonation have been well-established. nih.govacs.org These methods often employ a silver(I)-promoted reaction between a picolinamide-directed 1-naphthylamine derivative and an H-phosphonate reagent, such as dialkyl phosphites. nih.gov This reaction proceeds efficiently at the electronically favored C4 position.

Crucially, the resulting 4-phosphonated 1-naphthylamine product can serve as a substrate for subsequent C-H functionalization reactions. Studies have shown that after initial functionalization at C4, further directed reactions can be achieved at the C2 and C8 positions. acs.org This sequential functionalization strategy provides a viable, albeit indirect, pathway to C8-phosphonated structures. Alternative directing groups that inherently favor the peri position, such as tertiary phosphines, are also being explored to achieve direct C8-functionalization on naphthalene scaffolds, which could potentially be applied to phosphonation. acs.org

Reactivity of the 2,2-Dibromoethenyl Group

The 2,2-dibromoethenyl (gem-dibromovinyl) group is a versatile functional handle, serving as a synthetic precursor to both alkynes and bromoalkynes, and as a reactive partner in cross-coupling reactions.

The conversion of a gem-dibromoalkene into an alkyne is a fundamental transformation, classically achieved via the Corey-Fuchs reaction or related base-mediated eliminations. Treatment of a 2,2-dibromoethenyl compound with two equivalents of a strong base, such as n-butyllithium, at low temperatures results in a double dehydrobromination to yield a terminal alkyne. This process proceeds through a bromoalkyne intermediate. By carefully controlling the reaction conditions, such as using only one equivalent of base or a milder base, it is often possible to isolate the intermediate 1-bromoalkyne.

An alternative and selective method for this transformation is electrochemical reduction. Studies on 2-(2,2-dibromovinyl)naphthalene have shown that the reaction outcome can be precisely controlled by the electrolysis conditions. The electrochemical reduction in a dimethylformamide (DMF) solution can selectively produce either 2-ethynylnaphthalene (B39655) or 2-(bromoethynyl)naphthalene in high yields. The selectivity is dictated by the choice of working potential and the supporting electrolyte, demonstrating a powerful and tunable approach to these valuable synthetic intermediates.

ProductSupporting ElectrolyteWorking PotentialYield
2-EthynylnaphthaleneEt₄NBF₄-1.8 V vs. SCEHigh
2-(Bromoethynyl)naphthaleneNaClO₄-1.4 V vs. SCEHigh

This interactive table summarizes the selective electrochemical reduction of a 2-(2,2-dibromovinyl)naphthalene precursor.

The dibromoethenyl group, as a direct precursor to the ethynyl (B1212043) group, plays a pivotal role in the synthesis of fused heterocyclic systems when positioned ortho to a nucleophilic substituent. In the case of this compound, the amino and dibromoethenyl groups are in an ortho-like arrangement on the naphthalene core (positions 1 and 2).

This arrangement is ideal for the synthesis of benzo[g]indoles, a class of annulated pyrrole (B145914) derivatives. The synthetic strategy involves a two-step sequence:

Alkyne Formation: The 2,2-dibromoethenyl group is first converted into a 2-ethynyl group as described previously.

Intramolecular Cyclization: The resulting 2-ethynylnaphthalen-1-amine undergoes an intramolecular cyclization. This ring-closure is often catalyzed by transition metals like palladium or copper, following mechanisms analogous to the Larock, Castro, or Bischler indole (B1671886) syntheses. beilstein-journals.org This reaction, a 5-endo-dig cyclization, efficiently constructs the five-membered pyrrole ring fused to the naphthalene system. nih.gov

While the subject molecule contains an amino group, the general principle extends to other nucleophiles. For instance, if an ortho-hydroxy group were present instead of the amino group, a similar sequence would lead to the formation of fused benzofuran (B130515) derivatives. Domino reactions involving an initial cross-coupling followed by intramolecular cyclization of ortho-substituted precursors are a powerful method for constructing such heterocycles. organic-chemistry.org

The C(sp²)-Br bonds of the 2,2-dibromoethenyl group are susceptible to palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forms a C-C bond between a vinyl halide and a terminal alkyne, is particularly relevant. wikipedia.org

The reaction of a gem-dibromoalkene with a terminal alkyne under Sonogashira conditions can be controlled to achieve selective mono-alkynylation. researchgate.net This produces a (Z)-bromoenyne, a conjugated system that is a valuable building block for further synthetic manipulations. The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. The higher reactivity of one C-Br bond over the other in subsequent steps allows for stepwise and selective functionalization. This mono-coupling reaction transforms the dibromoethenyl unit into a more complex and synthetically versatile structure.

ComponentTypical ExamplesRole
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Main catalyst for the C-C coupling cycle
Copper Co-catalystCuIActivates the terminal alkyne
BaseEt₃N, i-Pr₂NHNeutralizes HX byproduct, solvent
SolventTHF, DMF, TolueneReaction medium

This interactive table outlines typical components for a Sonogashira cross-coupling reaction.

Interplay between Naphthylamine and Dibromoethenyl Reactivity

The true synthetic utility of this compound lies in the interplay between its two primary functional groups. This synergy allows for reaction sequences where one group enables or directs the reactivity of the other, leading to the efficient construction of complex molecular architectures.

A prime example of this interplay is the synthesis of benzo[g]indoles. Here, the dibromoethenyl group serves as a latent alkyne, which is unmasked in a first step. Subsequently, the C1-amino group functions as an intramolecular nucleophile, attacking the newly formed alkyne in a palladium-catalyzed cyclization to form the heterocyclic product. In this tandem process, both functional groups are essential and their ortho-relationship is key to the successful ring formation.

Another facet of this interplay is the use of the amino group as an anchor for directing groups. As discussed, derivatizing the C1-amine with a picolinamide moiety directs C-H activation to the remote C8 position. nih.gov This allows for selective functionalization of the naphthalene backbone, a reaction that is independent of the dibromoethenyl group's reactivity. This orthogonality enables a synthetic sequence where the naphthalene core can be modified first, followed by transformations of the dibromoethenyl side chain, or vice versa.

The electronic properties of the two groups also influence each other. The electron-donating amino group increases the electron density of the naphthalene ring system, potentially affecting the rate and regioselectivity of electrophilic aromatic substitution reactions, as well as the redox potential of the molecule, which could influence the conditions required for the electrochemical reduction of the dibromoethenyl group. This mutual electronic influence underscores the integrated chemical nature of the molecule.

Intramolecular Reactions and Cyclization Pathways

The proximate positioning of the amino group and the dibromoethenyl substituent on the naphthalene scaffold creates a favorable environment for intramolecular reactions, leading to the formation of novel heterocyclic systems. These transformations are often contingent on the reaction conditions, such as the presence of a base or a transition metal catalyst.

One of the most probable intramolecular transformations is a cyclization reaction initiated by the nucleophilic attack of the amine onto the vinyl group. While vinylic halides are generally unreactive toward nucleophilic substitution, intramolecular processes can be facilitated. The reaction could proceed through various pathways, potentially leading to the formation of benzo[g]quinoline or other related nitrogen-containing polycyclic aromatic hydrocarbons.

Drawing parallels from the synthesis of benzo[h]quinolines from naphthalen-1-amine and suitable precursors, it is conceivable that this compound could undergo a base-promoted cyclization. The initial step would likely involve the deprotonation of the amine, followed by an intramolecular nucleophilic attack on the β-carbon of the vinyl group, displacing one of the bromide ions. A subsequent elimination of the second bromide ion would lead to aromatization and the formation of a stable heterocyclic ring system.

Alternatively, transition-metal-catalyzed reactions, such as those employing palladium, could facilitate intramolecular cyclization. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have been reported for similar systems, where the metal catalyst activates the double bond towards nucleophilic attack by the amine.

The following table summarizes potential intramolecular cyclization pathways and the expected products based on analogous reactions reported in the literature.

Reaction TypeProposed ConditionsPlausible Product(s)Analogous Reactions
Base-promoted CyclizationStrong base (e.g., NaH, t-BuOK)Benzo[g]quinoline derivativesSynthesis of benzo[h]quinolines from naphthalen-1-amine
Palladium-catalyzed CyclizationPd catalyst (e.g., Pd(OAc)₂, PdCl₂), ligand, baseBenzo[g]quinoline derivativesIntramolecular aza-Wacker-type cyclization of vinyl carboxamides
Radical CyclizationRadical initiator (e.g., AIBN), reducing agent (e.g., Bu₃SnH)Dihydrobenzo[g]quinoline derivativesIntramolecular radical cyclization of vinyl halides

It is important to note that the actual products and reaction efficiencies would need to be determined experimentally. The steric and electronic effects of the naphthalene ring and the gem-dibromo substitution would play a significant role in dictating the preferred reaction pathway.

Photochemical and Thermal Transformations Affecting Both Moieties

The presence of both a chromophoric naphthalene ring system and a photochemically labile dibromoethenyl group suggests that this compound is likely to exhibit interesting photochemical and thermal reactivity.

Photochemical Transformations:

Upon absorption of ultraviolet or visible light, the molecule can be promoted to an excited state, opening up various reaction channels. The naphthalene moiety is a well-known photosensitizer and can undergo various photochemical reactions, including cycloadditions and rearrangements. The dibromoethenyl group, on the other hand, is susceptible to photochemical cleavage of the carbon-bromine bonds, leading to the formation of vinyl radicals.

A plausible photochemical reaction is an intramolecular [2+2] cycloaddition between the vinyl double bond and one of the double bonds of the naphthalene ring. Such reactions are known to occur with alkenes in the presence of light, leading to the formation of four-membered rings. In this case, such a reaction would result in a complex, strained polycyclic structure.

Another potential photochemical pathway involves the homolytic cleavage of a C-Br bond to generate a vinyl radical. This highly reactive intermediate could then undergo intramolecular cyclization by attacking the naphthalene ring, leading to the formation of new ring systems. The specific outcome would depend on the position of the radical attack and subsequent reaction steps.

Thermal Transformations:

At elevated temperatures, vinyl halides can undergo dehydrohalogenation, especially in the presence of a base. For this compound, thermal treatment could potentially lead to the elimination of one or both molecules of HBr, although the intramolecular nature of the amine as a potential internal base might complicate this process.

Furthermore, thermal cyclization reactions, analogous to those observed for 2-alkenylanilines which form indoles, are a distinct possibility. While the gem-dibromo substitution presents a different electronic environment compared to a simple alkene, the fundamental principle of an intramolecular electrocyclization or a related pericyclic reaction could still apply under thermal conditions. The initial step might involve a tautomerization or a sigmatropic rearrangement, followed by cyclization and elimination of HBr to yield a stable aromatic heterocyclic product.

The following table outlines potential photochemical and thermal transformations based on the known reactivity of similar chemical structures.

Transformation TypeConditionsPotential ProductsGeneral Principles/Analogous Reactions
Photochemical [2+2] CycloadditionUV/Vis lightPolycyclic cyclobutane (B1203170) derivativesPhotochemical [2+2] cycloadditions of alkenes
Photochemical Radical CyclizationUV/Vis lightSubstituted benzo[a]carbazole derivativesPhotochemical reactions of vinyl halides, radical cyclizations
Thermal DehydrohalogenationHeat, potentially with a baseNaphthylacetylene derivativesThermal elimination reactions of vinyl halides
Thermal CyclizationHeatBenzo[g]indole derivativesThermal cyclization of 2-alkenylanilines

The specific products and mechanisms of these photochemical and thermal transformations would be highly dependent on the reaction conditions, such as the solvent, temperature, wavelength of light, and the presence of any catalysts or sensitizers. Experimental investigation is necessary to fully elucidate the rich and complex reactivity of this intriguing molecule.

Applications of 2 2,2 Dibromoethenyl Naphthalen 1 Amine As a Synthetic Building Block

Construction of Complex Organic Molecules

The dibromoethenyl group in 2-(2,2-dibromoethenyl)naphthalen-1-amine is a key functional group that can be readily transformed into an ethynyl (B1212043) (alkyne) group through a dehydrobromination reaction. This transformation is pivotal as it opens up a wide array of subsequent reactions, making the compound a valuable intermediate in the synthesis of more complex molecules. The resulting 2-ethynylnaphthalen-1-amine is a highly versatile precursor for various cyclization reactions, enabling the construction of additional rings fused to the naphthalene (B1677914) framework.

The general strategy involves the in-situ generation of the alkyne, which can then undergo intramolecular or intermolecular reactions. For instance, the amino group can act as an internal nucleophile, attacking the alkyne under appropriate conditions to form a new heterocyclic ring. Alternatively, the alkyne can participate in cycloaddition reactions or be subjected to transition-metal-catalyzed cross-coupling reactions to introduce further complexity. This step-wise approach allows for a high degree of control over the final molecular structure, making it a powerful tool for synthetic chemists.

Synthesis of Nitrogen-Containing Polycyclic Aromatic Hydrocarbons (NPAHs)

A significant application of this compound lies in the synthesis of nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs). These compounds are of great interest due to their unique electronic and photophysical properties, with potential applications in materials science and as scaffolds in medicinal chemistry. The synthesis of NPAHs from this building block typically involves a cyclization reaction that incorporates the nitrogen atom of the amino group into a new aromatic ring.

One prominent class of NPAHs that can be synthesized are benzo[h]quinolines. The formation of the benzo[h]quinoline (B1196314) skeleton can be envisioned through a reaction cascade initiated by the transformation of the dibromoethenyl group. The subsequent cyclization would involve the formation of a new six-membered nitrogen-containing ring fused to the naphthalene core. Various synthetic methodologies have been developed for the synthesis of substituted benzo[h]quinolines, often involving intramolecular cyclization of precursors containing a naphthalene-amine moiety and a suitable side chain. nih.gov For example, the reaction of naphthalen-1-amine with certain precursors under acidic conditions can lead to the formation of trisubstituted benzo[h]quinolines. nih.gov

Another important class of NPAHs accessible from this precursor are dibenzo[c,h]acridines. The synthesis of these more extended polycyclic systems would require a strategy that builds upon the naphthalene framework. While direct synthesis from this compound is not explicitly detailed in the literature, related syntheses of benzo[c]acridine derivatives have been achieved through the reaction of N-arylidenenaphthalen-1-amines with cyclic diones. This suggests that with appropriate reaction partners, the versatile functionality of this compound could be harnessed to construct the acridine (B1665455) framework.

The following table summarizes the potential NPAH skeletons that could be synthesized from this compound:

Target NPAHGeneral Synthetic Strategy
Benzo[h]quinolinesIntramolecular cyclization following transformation of the dibromoethenyl group.
Dibenzo[c,h]acridinesMulti-step synthesis involving the formation of an intermediate that undergoes further annulation reactions.

Precursor for Advanced Heterocyclic Systems

Beyond NPAHs, this compound can serve as a precursor for a variety of other advanced heterocyclic systems. The reactivity of the transformed dibromoethenyl group, in concert with the amino group, allows for the construction of rings of different sizes and containing various heteroatoms.

For example, the synthesis of naphtho[1,2-b]azepines, which are seven-membered nitrogen-containing rings fused to the naphthalene system, is a plausible application. The cyclization of N-cinnamoyl-1-naphthylamines in the presence of a strong acid like triflic acid has been shown to yield 4-phenyl-3,4-dihydro-1H-naphth[1,8-bc]azepin-2-ones. nih.gov This indicates that with a suitable precursor derived from this compound, the formation of an azepine ring is feasible. Azepine derivatives are known to possess a wide range of biological activities, making them attractive targets in medicinal chemistry. nepjol.info

Furthermore, the synthesis of naphthoxazines, such as naphtho[1,2-e] nih.govurfu.ruoxazines, could be explored. These compounds are typically synthesized through multicomponent reactions involving a naphthol, an aldehyde, and an amine. While this specific starting material is an amine, its conversion to a naphthol derivative, or its use in a modified synthetic route, could potentially lead to the formation of these oxazine (B8389632) systems.

The versatility of this building block is highlighted in the potential to construct various heterocyclic frameworks, as shown in the table below:

Heterocyclic SystemPotential Synthetic Route
Naphtho[1,2-b]azepinesAcid-mediated cyclization of a suitable derivative. nih.gov
NaphthoxazinesParticipation in multicomponent reactions, possibly after functional group modification.

Utility in the Synthesis of Functional Organic Materials

The synthesis of functional organic materials is another area where this compound could find significant utility. The extended π-systems of the NPAHs and other heterocyclic compounds derived from this building block can impart interesting electronic and optical properties. These properties are highly desirable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Naphthalene diimides (NDIs) are a well-known class of electron-deficient materials used in organic electronics. While the direct synthesis of NDIs from this specific precursor is not straightforward, the functionalized naphthalene core it provides could be incorporated into larger conjugated systems that exhibit desirable material properties. The synthesis of functional naphthalene diimides often involves the modification of a pre-existing naphthalene core. nih.govresearchgate.net Therefore, derivatives of this compound could be designed to be suitable for incorporation into such materials.

The push-pull nature of molecules, where an electron-donating group (like the amino group) is conjugated to an electron-accepting group, is crucial for many functional materials. Naphthalene derivatives with donor-acceptor architectures have been investigated as fluorescent dyes and molecular probes. nih.gov The synthetic flexibility offered by this compound allows for the introduction of various acceptor groups, enabling the tuning of the electronic and photophysical properties of the resulting molecules for specific applications.

Computational Chemistry and Theoretical Studies

Molecular Structure Elucidation and Conformational Analysis

A computational investigation into the molecular structure of 2-(2,2-Dibromoethenyl)naphthalen-1-amine would typically begin with geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, predicting bond lengths, bond angles, and dihedral angles. Conformational analysis would also be performed to identify different spatial arrangements (conformers) of the molecule, arising from rotation around single bonds, and to determine their relative energies. This is particularly relevant for the bond connecting the naphthalene (B1677914) ring to the dibromoethenyl group and the orientation of the amine group.

Electronic Structure Calculations (e.g., DFT, Ab Initio Methods)

Electronic structure calculations are fundamental to understanding a molecule's properties and reactivity. Using methods like Density Functional Theory (DFT), researchers can model the distribution of electrons within the molecule.

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for predicting the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. Without specific studies, the HOMO-LUMO gap and the spatial distribution of these orbitals for this compound remain uncharacterized.

Computational methods can generate a map of the electrostatic potential (MEP), which illustrates the charge distribution across the molecule. This map reveals electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), allowing for the prediction of how the molecule will interact with other reagents. Atomic charge calculations, such as Mulliken or Natural Bond Orbital (NBO) charges, would provide quantitative values for the partial charge on each atom, further refining reactivity predictions.

Reaction Mechanism Studies

Theoretical studies are invaluable for mapping out the potential reaction pathways for a molecule. These investigations can provide insights that are difficult or impossible to obtain through experimental means alone.

For any chemical reaction involving this compound, computational chemists would search for the transition state—the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism and calculating the activation energy barrier. No such analyses for transformations of this specific compound have been found in the literature.

By calculating the energies of reactants, transition states, and products, the thermodynamic and kinetic parameters of a reaction can be determined. This includes calculating the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the reaction to predict its spontaneity and equilibrium position. The activation energy (Ea) derived from the transition state energy provides a measure of the reaction rate. Currently, no such calculated parameters for reactions involving this compound are available.

Absence of Specific Research Data for this compound

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there is no specific published research available for the compound "this compound" focusing on the requested areas of computational chemistry and theoretical studies. The topics outlined, including molecular dynamics simulations of its conformational dynamics and solvent effects, as well as force field-based computations, have not been the subject of dedicated studies for this particular molecule.

General information on the methodologies requested is widely available. Molecular dynamics (MD) simulations are a powerful tool for investigating the behavior of molecules over time. nih.govnih.gov Similarly, force fields such as the Universal Force Field (UFF), General Amber Force Field (GAFF), and Ghemical provide the parameters to calculate the potential energy of a system of atoms and are foundational to molecular mechanics and dynamics simulations. mdpi.comambermd.orgavogadro.cc UFF is designed for broad applicability across the periodic table, while GAFF is specifically parameterized for organic molecules, making it suitable for drug design and related fields. ambermd.orgavogadro.cc

However, the application of these computational methods to "this compound" has not been documented in the accessible scientific literature. Consequently, detailed research findings, data on the conformational dynamics of its dibromoethenyl and naphthylamine moieties, the effects of solvents on its molecular behavior, and specific outcomes of UFF, GAFF, or Ghemical computations are not available.

Due to the lack of specific data for "this compound," it is not possible to generate a scientifically accurate and detailed article on the requested topics without resorting to speculation or fabricating data.

Advanced Methodologies and Analytical Techniques in Research of 2 2,2 Dibromoethenyl Naphthalen 1 Amine

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for elucidating the molecular structure and properties of organic compounds. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework. For 2-(2,2-Dibromoethenyl)naphthalen-1-amine, both ¹H and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include those for the aromatic protons on the naphthalene (B1677914) ring, the amine (-NH₂) protons, and the vinyl proton (-CH=) of the dibromoethenyl group. The chemical shifts (δ) and coupling constants (J) would be critical for assigning each proton to its specific position. For instance, the protons on the naphthalene ring would appear in the aromatic region (typically δ 7.0-8.5 ppm), and their splitting patterns would help determine the substitution pattern. The amine protons often appear as a broad singlet, and the vinyl proton would have a characteristic chemical shift influenced by the adjacent bromine atoms and the aromatic ring.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom in the naphthalene core, the dibromoethenyl group, and any other substituents would produce a distinct signal. The chemical shifts would differentiate between aromatic, vinylic, and amine-substituted carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could further distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Data Interpretation for this compound

Atom Type Technique Expected Chemical Shift (δ, ppm) Notes
Aromatic Protons ¹H NMR ~7.0 - 8.5 Complex splitting patterns (multiplets) characteristic of a substituted naphthalene ring.
Vinyl Proton ¹H NMR ~6.5 - 7.5 A singlet, its exact position influenced by electronic effects of the naphthalene and bromine atoms.
Amine Protons ¹H NMR ~3.5 - 5.0 A broad singlet, which can exchange with D₂O.
Aromatic Carbons ¹³C NMR ~110 - 150 Multiple signals corresponding to the ten carbons of the naphthalene ring system.

Infrared (IR) and UV-Vis Spectroscopy for Functional Group and Electronic Information

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present and the electronic transitions within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of specific bonds and functional groups. For this compound, the IR spectrum would be expected to show distinct absorption bands corresponding to the N-H bonds of the amine group (typically a doublet around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring and the vinyl group (in the 1500-1650 cm⁻¹ region), and C-Br stretching (typically below 800 cm⁻¹).

Table 2: Expected Spectroscopic Data for Functional Group and Electronic Analysis

Technique Functional Group / Property Expected Absorption Region
IR Spectroscopy N-H Stretch (Amine) 3300 - 3500 cm⁻¹
IR Spectroscopy Aromatic C-H Stretch 3000 - 3100 cm⁻¹
IR Spectroscopy C=C Stretch (Aromatic/Vinyl) 1500 - 1650 cm⁻¹
IR Spectroscopy C-N Stretch 1250 - 1350 cm⁻¹
IR Spectroscopy C-Br Stretch < 800 cm⁻¹

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (¹⁹Br₂ , ⁷⁹Br⁸¹Br, ⁸¹Br₂) would be observed for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool for confirming the presence and number of bromine atoms. Analysis of the fragmentation pattern can provide further structural information by identifying stable fragments resulting from the cleavage of specific bonds.

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are fundamental for the isolation, purification, and assessment of purity of synthesized compounds.

Column Chromatography

Column chromatography is the primary method for purifying organic compounds in multi-milligram to gram quantities. For a basic compound like a naphthalenamine derivative, silica (B1680970) gel is a common stationary phase. However, the basicity of the amine group can lead to strong interactions with the acidic silica gel, causing poor separation and "streaking" of the compound on the column. To mitigate this, several strategies can be employed:

Use of a basic modifier: Adding a small amount of a volatile base, such as triethylamine (B128534) (Et₃N) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, leading to better peak shapes and improved separation. rsc.org

Alternative stationary phases: Using a less acidic stationary phase like alumina (B75360) (basic or neutral) or an amine-functionalized silica gel can be highly effective for purifying basic compounds. teledyneisco.combiotage.com

The choice of eluent (mobile phase) is determined by the polarity of the compound, often starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity by adding ethyl acetate (B1210297) or dichloromethane.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid and inexpensive analytical technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small spot of the reaction mixture is applied to a TLC plate (typically silica gel on glass or aluminum), which is then developed in a suitable solvent system. By comparing the spots of the starting materials, the reaction mixture, and the expected product, a chemist can determine if the reaction is complete. The retention factor (Rƒ) value is a key parameter in TLC. Visualization of the spots is often achieved under UV light, as naphthalene derivatives are typically UV-active.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unequivocal proof of a molecule's connectivity and stereochemistry, and it reveals detailed information about bond lengths, bond angles, and torsion angles. Furthermore, analysis of the crystal packing reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the macroscopic properties of the material.

While a specific single-crystal X-ray diffraction study for this compound has not been detailed in the surveyed scientific literature, the technique's application to analogous naphthalene derivatives provides a clear framework for the structural insights that could be obtained. For instance, crystallographic studies on compounds like naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate mdpi.com and 2-[(naphthalen-2-yl)methyl]isothiouronium bromide nih.gov have successfully elucidated their complex structures.

The table below illustrates the typical crystallographic data obtained from a single-crystal X-ray diffraction experiment, using the reported data for a related naphthalene derivative as a representative example. mdpi.comnih.gov

Table 1: Example of Crystallographic Data for a Naphthalene Derivative

Parameter Example Value Description
Chemical Formula C₁₂H₁₃N₂S⁺·Br⁻ The elemental composition of the asymmetric unit.
Formula Weight 297.21 g/mol The mass of one mole of the substance.
Crystal System Monoclinic The crystal system describes the symmetry of the unit cell.
Space Group P2₁/c A specific description of the symmetry elements present in the crystal.
a (Å) 6.6304 (5) Unit cell dimension along the a-axis.
b (Å) 7.7772 (5) Unit cell dimension along the b-axis.
c (Å) 16.7587 (9) Unit cell dimension along the c-axis.
α (°) 90 Angle between the b and c axes.
β (°) 87.969 (2) Angle between the a and c axes.
γ (°) 90 Angle between the a and b axes.
Volume (ų) 841.69 (9) The volume of a single unit cell.

Note: Data presented is illustrative and based on published structures of related naphthalene compounds, not this compound itself.

Electrochemical Methods in Synthesis and Transformation Studies

Electrochemical methods offer a powerful and sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. nih.gov By using electricity to drive chemical transformations, these techniques can minimize waste, avoid hazardous oxidants or reductants, and provide a high degree of control over reaction selectivity simply by tuning the applied potential. nih.gov

In the context of this compound, electrochemical approaches are particularly relevant for the transformation of the dibromoethenyl functional group. Research on the closely related compound, 2-(2,2-dibromovinyl)naphthalene, demonstrates the synthetic utility of electrochemical reduction. researchgate.net Studies have shown that the electrolysis of this substrate in a dimethylformamide (DMF) solution can be precisely controlled to yield different products. researchgate.net The outcome of the reaction is highly dependent on the experimental conditions, particularly the supporting electrolyte and the working potential.

Specifically, the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene can be directed to selectively produce either 2-ethynylnaphthalene (B39655) (a terminal alkyne) or 2-(bromoethynyl)naphthalene (a bromoalkyne) in high yields. researchgate.net This selectivity is achieved by changing the supporting electrolyte, which influences the reaction pathway. This suggests that the 2-(2,2-Dibromoethenyl) group on the target molecule would likely exhibit similar reactivity, allowing for its controlled electrochemical conversion into valuable alkyne derivatives while leaving the naphthalen-1-amine core intact. Such transformations are central to synthetic chemistry, as alkynes are versatile building blocks for more complex molecules.

Table 2: Electrochemical Reduction of 2-(2,2-Dibromovinyl)naphthalene

Product Cathode Solvent Supporting Electrolyte Outcome/Yield
2-Ethynylnaphthalene Pt DMF Et₄NBF₄ Selective formation of the terminal alkyne in high yield. researchgate.net

This table summarizes the findings from the electrochemical study of a structurally analogous compound. researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.